molecular formula C20H13FO6 B611836 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) CAS No. 1223397-11-2

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate)

Cat. No. B611836
M. Wt: 368.3164
InChI Key: FRSWCCBXIHFKKY-UHFFFAOYSA-N
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Description

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate), also known as WZB117, is a GLUT inhibitor . It is a bis-hydroxybenzoate compound that acts as a fast-acting, irreversible blocker of glucose transport by GLUT1 in red blood cells . It has been shown to rapidly inhibit glucose transport in cancer cells and block proliferation .


Molecular Structure Analysis

The empirical formula of 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) is C20H13FO6 . Its molecular weight is 368.31 .


Physical And Chemical Properties Analysis

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored in a desiccated state at 2-8°C .

Scientific Research Applications

  • Synthesis of Aromatic Polymers : Research has demonstrated the utility of compounds related to 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) in synthesizing aromatic polymers. For instance, Eastmond and Paprotny (1997) explored synthesizing bis(ether acid)s and related compounds as monomers for aromatic polymers like poly(ether amide)s and poly(ether ester)s through meta-fluoro displacement from 3-fluorobenzonitrile (Eastmond & Paprotny, 1997).

  • Liquid Crystal Polyurethanes : Hao-bo, Yunfeng, and Zheng (2006) investigated the synthesis and properties of liquid crystalline polyurethanes using derivatives of 1,4-bis(p-hydroxybenzoate)phenylene. Their research focused on the thermotropic properties of these polyurethanes, relevant in materials science and engineering (Hao-bo, Yunfeng, & Zheng, 2006).

  • Preparation of Hyperbranched Poly(ether ketones) : Morikawa (1998) explored the preparation and properties of hyperbranched poly(ether ketones) using AB2 type monomers with various phenylene units. This research contributes to the field of advanced polymer materials (Morikawa, 1998).

  • Semi-Crystalline Structures in Polymer Membranes : Kim, Park, and Lee (2020) investigated fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for stable proton exchange membranes. This research is significant for developing high-performance materials in energy and environmental applications (Kim, Park, & Lee, 2020).

  • Fluorogenic Chemosensors : Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol, demonstrating high selectivity and sensitivity toward Al3+ ions. This research contributes to the field of chemical sensing and diagnostics (Ye et al., 2014).

  • Pharmacological Applications : Oliván-Viguera et al. (2015) identified dibenzoates related to 3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate) as negative-gating modulators of KCa2/3 channels, highlighting potential applications in cardiovascular and immunologic therapies (Oliván-Viguera et al., 2015).

properties

IUPAC Name

[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSWCCBXIHFKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate)

CAS RN

1223397-11-2
Record name WZB-117
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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